ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of an acetyloxyimino group and an ethyl ester functional group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring system. This can be achieved through various methods, such as the Pechmann condensation or the Fischer indole synthesis.
Introduction of the Acetyloxyimino Group: The acetyloxyimino group can be introduced via the reaction of the benzofuran derivative with acetic anhydride and hydroxylamine under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the acetyloxyimino group to an amine or to reduce the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the ester group can be hydrolyzed to a carboxylic acid using aqueous base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aqueous sodium hydroxide for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carboxylic acids from esters.
Scientific Research Applications
Ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exerts its effects depends on its interaction with biological targets. The acetyloxyimino group can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The benzofuran core may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar benzofuran core but different substituents.
Methyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the acetyloxyimino group, in particular, distinguishes it from other benzofuran derivatives and may contribute to its unique pharmacological properties.
Properties
IUPAC Name |
ethyl (4Z)-4-acetyloxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-4-18-14(17)13-8(2)12-10(15-20-9(3)16)6-5-7-11(12)19-13/h4-7H2,1-3H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWWCHTXHBCSHD-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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